![molecular formula C6H7ClFN3 B1403469 6-Fluoronicotinimidamide hydrochloride CAS No. 1419101-31-7](/img/structure/B1403469.png)
6-Fluoronicotinimidamide hydrochloride
Overview
Description
6-Fluoronicotinimidamide hydrochloride is a chemical compound with the CAS Number: 1419101-31-7 . Its IUPAC name is 6-fluoronicotinimidamide hydrochloride . The compound has a molecular weight of 175.59 .
Molecular Structure Analysis
The InChI code for 6-Fluoronicotinimidamide hydrochloride is1S/C6H6FN3.ClH/c7-5-2-1-4 (3-10-5)6 (8)9;/h1-3H, (H3,8,9);1H
. The InChI Key is QDOFLLXAEGTQSR-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
6-Fluoronicotinimidamide hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Pharmaceutical Research
6-Fluoronicotinimidamide hydrochloride is explored in pharmaceutical research for its potential as a building block in drug design. Its fluorinated structure makes it a candidate for creating compounds with increased metabolic stability and bioavailability . The presence of both a fluorine atom and an amide group can enhance drug-receptor interactions, making it valuable in the synthesis of new medicinal compounds .
Biochemistry Applications
In biochemistry, this compound’s unique structure allows for its use in studying enzyme-substrate interactions and receptor binding. It can serve as an analog to naturally occurring biochemical substances, helping to elucidate the mechanisms of action within biological systems .
Chemical Synthesis
6-Fluoronicotinimidamide hydrochloride is utilized in chemical synthesis as a reagent or intermediate. Its fluorine moiety is particularly useful in the synthesis of fluorinated derivatives, which are important in various chemical industries due to their enhanced stability and unique reactivity .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of complex mixtures and in the development of new analytical methodologies .
Material Science
The compound finds applications in material science, particularly in the development of novel materials with specific fluorinated properties. These materials can exhibit unique characteristics such as resistance to solvents and thermal stability .
Environmental Studies
6-Fluoronicotinimidamide hydrochloride may be involved in environmental studies, particularly in the assessment of fluorinated compounds’ impact on ecosystems. Research can focus on understanding the environmental fate of such compounds and developing methods for their detection and quantification in environmental samples .
Safety and Hazards
properties
IUPAC Name |
6-fluoropyridine-3-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOFLLXAEGTQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronicotinimidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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